

# Spectroscopic Profile of Furan-2-Sulfonic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	furan-2-sulfonic acid	
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#### Introduction

**Furan-2-sulfonic acid** (C<sub>4</sub>H<sub>4</sub>O<sub>4</sub>S), with a molecular weight of 148.14 g/mol , is a heterocyclic organic compound.[1][2] It consists of a furan ring substituted with a sulfonic acid group at the 2-position. The sulfonic acid group is a strong electron-withdrawing group, which significantly influences the electron density and reactivity of the furan ring.[1] This compound serves as a fundamental scaffold in chemical synthesis, with its derivatives being explored for applications in treating neurodegenerative and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the predicted spectroscopic data for **furan-2-sulfonic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. While specific experimental data for **furan-2-sulfonic acid** is not widely published, the following data is predicted based on the known spectral data of furan and the effects of the sulfonic acid substituent.[1]

## **Spectroscopic Data**

The following tables summarize the key predicted spectroscopic data for **furan-2-sulfonic** acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)



The electron-withdrawing nature of the sulfonic acid group is expected to cause a downfield shift (deshielding) of the furan ring protons compared to unsubstituted furan.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.6	Doublet	H5
~7.2	Doublet	Н3
~6.5	Doublet of doublets	H4
~10-12	Singlet (broad)	-SO₃H

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 400 MHz (Predicted)

<sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Similarly, the carbon atoms of the furan ring are expected to be deshielded.

Chemical Shift (δ) ppm	Assignment
~150	C2
~145	C5
~120	C3
~110	C4

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 100 MHz (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[1]



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-2500	Strong, Broad	O-H Stretch (from -SO₃H)
~1350	Strong	S=O Asymmetric Stretch
~1170	Strong	S=O Symmetric Stretch
~1050	Strong	S-O Stretch
~3100	Medium	C-H Stretch (furan ring)
~1500-1600	Medium	C=C Stretch (furan ring)

## Mass Spectrometry (MS)

Given the high polarity of **furan-2-sulfonic acid**, electrospray ionization (ESI) in the negative ion mode is a suitable method for its analysis.[1]

m/z Ratio	lon
147	[M-H] <sup>-</sup>
83	[M-SO <sub>2</sub> -H] <sup>-</sup>
67	[C <sub>4</sub> H <sub>3</sub> O] <sup>-</sup>

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic analyses of **furan-2-sulfonic acid**.

NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh 5-25 mg of furan-2-sulfonic acid and dissolve it in approximately 0.7
     mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>.
  - Transfer the solution to a clean, dry 5 mm NMR tube.



- Vortex the sample to ensure homogeneity.
- Instrumentation and Data Acquisition:
  - A 400 MHz (for <sup>1</sup>H) or 100 MHz (for <sup>13</sup>C) NMR spectrometer is typically used.
  - Place the sample in the spectrometer's probe.
  - Shim the magnetic field to achieve homogeneity.
  - For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, acquire a proton-decoupled spectrum.
  - Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d<sub>6</sub> at  $\delta$  2.50 for <sup>1</sup>H and  $\delta$  39.52 for <sup>13</sup>C).

#### IR Spectroscopy Protocol (ATR Method)

- Sample Preparation and Background Measurement:
  - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent like isopropanol.
  - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric interference.[3]
- Instrumentation and Data Acquisition:
  - A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[3]
  - Place a small amount of solid furan-2-sulfonic acid onto the center of the ATR crystal.
  - Apply consistent pressure on the sample using the ATR press arm to ensure good contact with the crystal.
  - Acquire the FT-IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.



 Accumulate 16 to 32 scans at a resolution of 4 cm<sup>-1</sup> to achieve a good signal-to-noise ratio.[3]

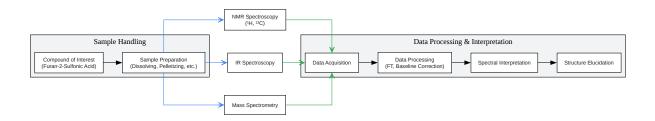
Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation:
  - Dissolve a small amount of furan-2-sulfonic acid in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, to a concentration of approximately 1-10 μg/mL.[4]
  - If necessary, filter the sample to remove any particulate matter.
- Instrumentation and Data Acquisition:
  - Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography.
  - Operate the mass spectrometer in negative ion mode.
  - Set the key MS parameters, such as nebulizing gas flow rate, drying gas flow rate, and interface temperature.[5]
  - The resulting negatively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
  - The detector records the abundance of each ion, generating a mass spectrum.

## **Visualizations**

General Workflow for Spectroscopic Analysis





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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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